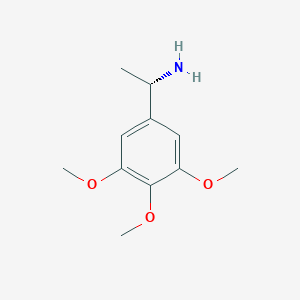
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine, commonly known as mescaline, is a naturally occurring psychedelic substance found in various cacti species. It has been used for centuries in traditional religious and healing practices, and has recently gained attention for its potential therapeutic applications in mental health treatment.
Mécanisme D'action
Mescaline works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes. Mescaline also affects other neurotransmitter systems, including dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
Mescaline has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, changes in visual perception, and altered sense of time. Mescaline has been reported to induce mystical experiences and profound spiritual insights.
Avantages Et Limitations Des Expériences En Laboratoire
Mescaline has shown potential as a research tool for studying the neural mechanisms underlying altered states of consciousness and mystical experiences. However, its psychoactive effects and potential for abuse make it difficult to use in controlled laboratory settings.
Orientations Futures
Further research is needed to fully understand the therapeutic potential of mescaline and its mechanisms of action. Studies are also needed to determine optimal dosing and administration methods, as well as potential risks and side effects. Mescaline may also hold promise for studying the neural basis of consciousness and spirituality.
Méthodes De Synthèse
Mescaline can be synthesized through various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride or lithium aluminum hydride, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with methylmagnesium bromide followed by hydrolysis.
Applications De Recherche Scientifique
Mescaline has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. Research has shown that mescaline may increase neuroplasticity and promote neural regeneration, leading to improvements in mood and cognitive function.
Propriétés
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

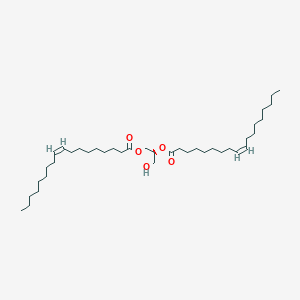
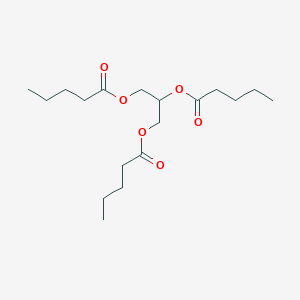

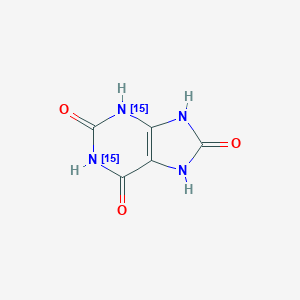
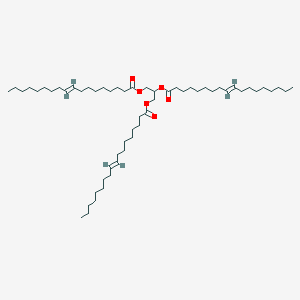
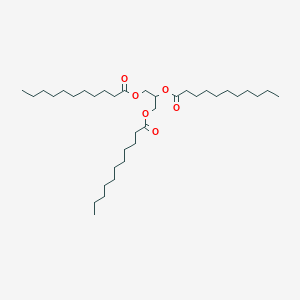
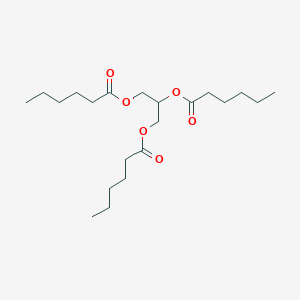
![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
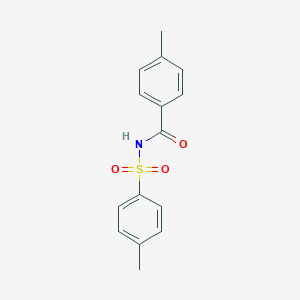
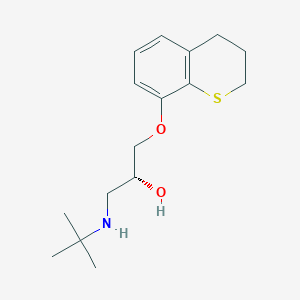
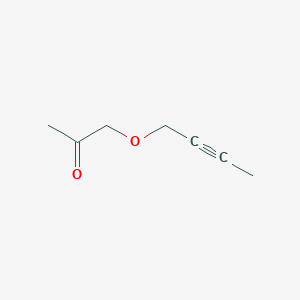
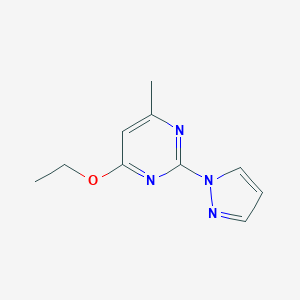
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)